Cas no 1212323-28-8 (3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester)

3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester 化学的及び物理的性質
名前と識別子
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- 1212323-28-8
- tert-Butyl (R)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate
- 1-BOC-(R)-3-(2-ETHOXYETHOXY)PYRROLIDINE
- 3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester
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- インチ: 1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
- InChIKey: XVMVUHLLALIPCK-LLVKDONJSA-N
- SMILES: O(CCOCC)[C@H]1CN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 259.178
- 同位素质量: 259.178
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 48A^2
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 327.0±32.0 °C at 760 mmHg
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E938115-10mg |
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester |
1212323-28-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | E938115-50mg |
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester |
1212323-28-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
TRC | E938115-100mg |
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester |
1212323-28-8 | 100mg |
$ 115.00 | 2022-06-05 |
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Esterに関する追加情報
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester: A Comprehensive Overview
3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester, identified by the CAS number 1212323-28-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethoxyethoxy group and a tert-butyl ester moiety. The combination of these functional groups makes it a versatile molecule with intriguing properties that have been explored in recent studies.
The synthesis of this compound involves a multi-step process, typically starting with the preparation of the pyrrolidine ring. This is followed by the introduction of the ethoxyethoxy group through etherification reactions and the subsequent esterification to attach the tert-butyl group. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production, reducing the overall cost and improving yield.
One of the most promising applications of 3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester lies in its use as an intermediate in drug development. Its structure allows for easy modification, making it a valuable building block for creating bioactive compounds. For instance, researchers have explored its potential as a precursor for developing novel antibiotics and anti-inflammatory agents.
In terms of pharmacological properties, this compound exhibits moderate bioavailability when administered orally, which is advantageous for drug delivery purposes. Studies have shown that it demonstrates selective binding to certain receptors, suggesting its potential role in targeting specific diseases. Furthermore, recent research has highlighted its ability to modulate cellular signaling pathways, which could be exploited for therapeutic interventions.
The stability of 3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester under various conditions has also been a focus of recent investigations. It has been found to be stable at room temperature but requires specific storage conditions to prevent degradation over extended periods. This stability profile is crucial for ensuring consistent performance in both laboratory settings and industrial applications.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable complexes with certain metal ions makes it a candidate for use in catalytic processes and advanced material synthesis. Researchers are currently exploring its potential as a ligand in organometallic chemistry, where it could facilitate the formation of novel catalysts with enhanced activity and selectivity.
The environmental impact of synthesizing and using this compound has also garnered attention. Efforts are underway to develop greener synthesis routes that minimize waste and reduce energy consumption. These sustainable practices align with current trends toward eco-friendly chemical manufacturing, ensuring that the production of 3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester remains viable in the long term.
In conclusion, 3-(2-Ethoxy-ethoxy)-pyrrolidine-1-carboxylic Acid tert-Butyl Ester, CAS No 1212323-28-8, is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern science and technology.
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